ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone moiety, a benzothiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-oxo-4H-chromen-2-carboxylic acid with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Ammonia (NH3) or primary amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Enzymes involved in inflammatory pathways, DNA topoisomerases, and microbial cell walls.
Pathways Involved: Inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and disruption of microbial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{[(4-oxo-4H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the specific positioning of the chromenone moiety and the benzothiophene ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Biological Activity
Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is C23H23NO5S with a molecular weight of 425.5 g/mol. It contains a chromene moiety, which is known for various biological activities, and a benzothiophene structure that may contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C23H23NO5S |
Molecular Weight | 425.5 g/mol |
IUPAC Name | This compound |
Purity | Typically 95% |
Anticancer Activity
Research indicates that compounds with similar chromene structures exhibit significant anticancer properties. For instance, studies have shown that 2H/4H-chromenes can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and caspase activation . The specific compound may exhibit similar effects due to its structural components.
Antimicrobial Properties
The chromene scaffold has been linked to antimicrobial activity against various pathogens. Compounds derived from this structure have demonstrated efficacy against bacteria and fungi, suggesting that this compound could also possess antimicrobial properties .
Antioxidant Activity
Several studies highlight the antioxidant potential of chromene derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and associated diseases .
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives can often be correlated with their structural features. Modifications at specific positions on the chromene ring or the benzothiophene moiety can enhance or diminish their biological effects. For instance:
- Substituents on the Chromene Ring : Variations in substituents can affect the compound's ability to interact with biological targets.
- Benzothiophene Influence : The presence of sulfur in benzothiophene may enhance lipophilicity and membrane permeability, influencing bioavailability and activity.
Study 1: Anticancer Efficacy
A study by Anthony et al. (2007) demonstrated that analogs of 4H-chromenes exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through tubulin interaction . This suggests that this compound may have similar mechanisms of action.
Study 2: Antimicrobial Activity
Research conducted by Suvarna et al. (2017) showed that certain chromene derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This opens avenues for further exploration of the antimicrobial potential of the compound .
Properties
Molecular Formula |
C21H19NO5S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO5S/c1-2-26-21(25)18-13-8-4-6-10-17(13)28-20(18)22-19(24)16-11-14(23)12-7-3-5-9-15(12)27-16/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,22,24) |
InChI Key |
BZSILABQOBCORE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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